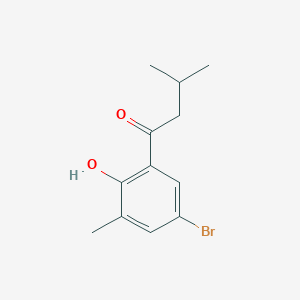
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxy-3-methylphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 1-(5-Bromo-2-oxo-3-methylphenyl)-3-methylbutan-1-one.
Reduction: Formation of 1-(2-hydroxy-3-methylphenyl)-3-methylbutan-1-one.
Substitution: Formation of 1-(5-Amino-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one.
科学的研究の応用
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one
Uniqueness: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
1-(5-bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-7(2)4-11(14)10-6-9(13)5-8(3)12(10)15/h5-7,15H,4H2,1-3H3 |
InChIキー |
OMTPXALTTFPHOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


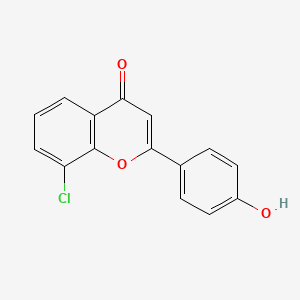
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
amine](/img/structure/B13323380.png)


![(R)-1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13323390.png)
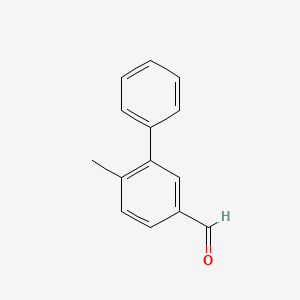

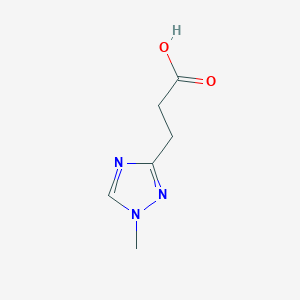

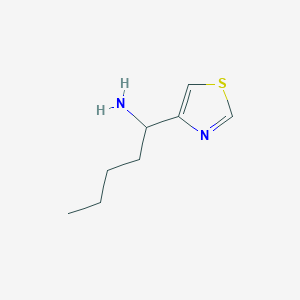
![1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323423.png)
![1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine](/img/structure/B13323431.png)
![Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B13323453.png)
